molecular formula C18H17FN4O2 B2928494 (E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899984-15-7

(E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2928494
CAS No.: 899984-15-7
M. Wt: 340.358
InChI Key: NUFBHXHLXQTHKH-CJLVFECKSA-N
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Description

The compound (E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a urea derivative featuring a 2-fluorophenyl group and a 2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene moiety. The (E)-configuration indicates the spatial arrangement of substituents around the double bond in the quinazolinylidene scaffold, which is critical for molecular interactions. Quinazolinone cores are well-documented pharmacophores in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The propyl group at position 3 of the quinazolinone ring may enhance lipophilicity, while the 2-fluorophenyl substituent contributes to electronic and steric properties. Structural characterization of such compounds typically employs techniques like X-ray crystallography (often refined using SHELX software ) and spectroscopic methods (e.g., NMR, ESI-MS).

Properties

CAS No.

899984-15-7

Molecular Formula

C18H17FN4O2

Molecular Weight

340.358

IUPAC Name

1-(2-fluorophenyl)-3-(2-oxo-3-propylquinazolin-4-yl)urea

InChI

InChI=1S/C18H17FN4O2/c1-2-11-23-16(12-7-3-5-9-14(12)21-18(23)25)22-17(24)20-15-10-6-4-8-13(15)19/h3-10H,2,11H2,1H3,(H2,20,22,24)

InChI Key

NUFBHXHLXQTHKH-CJLVFECKSA-N

SMILES

CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3F

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions, often using propyl halides in the presence of a base such as potassium carbonate.

    Fluorophenyl Urea Formation: The final step involves the condensation of the quinazolinone derivative with 2-fluorophenyl isocyanate to form the desired urea compound. This reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Alcohols or amines derived from the reduction of carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic effects

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the quinazolinone moiety could participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Features

A comparative analysis of structural analogs reveals key variations in substituents and core scaffolds:

Compound Core Structure Substituents Molecular Weight (g/mol)
(E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea Quinazolinone-urea 2-fluorophenyl, 3-propyl Not provided in evidence
1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (2k) Thiazole-piperazine-urea 3-chloro-4-fluorophenyl, thiazole, piperazine, chlorobenzyloxy 762.2 (as [M−2HCl+H]⁺)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole-carbaldehyde 3-chlorophenylsulfanyl, trifluoromethyl Not provided in evidence

Key Observations :

  • Target Compound: The quinazolinone-urea scaffold is simpler compared to 2k, which incorporates a thiazole-piperazine extension. The absence of bulky groups (e.g., piperazine in 2k) may improve membrane permeability.
  • Pyrazole Derivatives : Compounds like the pyrazole-carbaldehyde in prioritize sulfanyl and trifluoromethyl groups, which influence metabolic stability and electronic effects .

Physicochemical Properties

Property Target Compound Compound 2k Pyrazole Derivatives
Melting Point Not provided 194–195 °C Not provided
Solubility Likely moderate (propyl group enhances lipophilicity) Low (due to large aromatic systems) Variable (trifluoromethyl may reduce polarity)
Synthetic Yield Not provided 73.3% Not provided

Analysis :

  • The propyl group in the target compound may balance lipophilicity and solubility better than 2k’s extended aromatic system.
  • Compound 2k’s high yield (73.3%) suggests robust synthetic accessibility despite complexity .

Biological Activity

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a fluorophenyl group and a quinazolinone moiety. The presence of these functional groups is believed to contribute to its biological activity.

Chemical Formula

  • Molecular Formula : C₁₄H₁₄F N₃O
  • Molecular Weight : 253.28 g/mol

Antitumor Activity

Recent studies have indicated that derivatives of quinazoline exhibit significant antitumor properties. The mechanism of action is often linked to the inhibition of specific kinases involved in cancer cell proliferation. For instance, compounds similar to (E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea have shown inhibitory effects on BRAF(V600E) and EGFR kinases .

Antimicrobial Activity

Preliminary investigations suggest that the compound may also possess antimicrobial properties. Pyrazole derivatives, which share structural similarities, have been reported to exhibit antibacterial and antifungal activities against various pathogens . The effectiveness against specific strains could be attributed to their ability to disrupt microbial cell walls or inhibit essential metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of compounds containing the quinazoline structure has been documented in several studies. They may exert their effects through the modulation of inflammatory mediators such as cytokines and chemokines . This activity is crucial for developing treatments for chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications in the fluorophenyl or quinazoline moieties can significantly impact its efficacy and selectivity:

ModificationEffect on Activity
Fluorine SubstitutionEnhances lipophilicity and cellular uptake
Alteration of the Urea GroupAffects binding affinity to target proteins

Study 1: Antitumor Efficacy

A study conducted on similar quinazoline derivatives demonstrated a dose-dependent inhibition of tumor growth in xenograft models. The most effective compounds showed IC50 values in the nanomolar range against various cancer cell lines, indicating strong antitumor potential .

Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity of related compounds against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL, showcasing promising antibacterial properties .

Study 3: In Vivo Anti-inflammatory Effects

In vivo studies involving animal models of inflammation revealed that compounds with similar structures reduced edema significantly compared to control groups. The anti-inflammatory effects were attributed to the inhibition of COX enzymes and reduced prostaglandin synthesis .

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